4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

Beschreibung

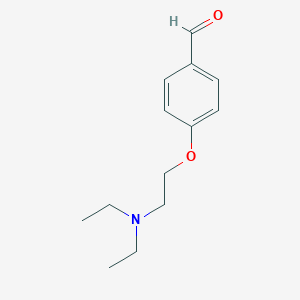

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUSYCCGKZKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328547 | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-94-2 | |

| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Approaches to the Synthesis of 4 2 Diethylamino Ethoxy Benzaldehyde

Conventional Synthetic Routes and Optimization

Traditional methods for synthesizing 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde have been refined over time to optimize yield and purity. These routes are typically robust and well-understood, forming the foundation of the compound's production.

The most common and direct route for preparing this compound is the Williamson ether synthesis. masterorganicchemistry.com This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of 4-Hydroxybenzaldehyde (B117250) (the phenoxide) acts as the nucleophile, attacking the electrophilic chloroalkylating reagent, 2-diethylaminoethyl chloride.

The process begins with the deprotonation of the hydroxyl group of 4-Hydroxybenzaldehyde using a suitable base, such as potassium carbonate or potassium hydroxide (B78521), to form the more nucleophilic phenoxide ion. google.comchemspider.com This phenoxide then undergoes a nucleophilic substitution reaction with 2-diethylaminoethyl chloride or its hydrochloride salt. google.comprepchem.com The chloride ion is displaced, resulting in the formation of the desired ether linkage and yielding the final product. The reaction is a cornerstone of ether synthesis due to its versatility and reliability. masterorganicchemistry.com

The formation of this compound is fundamentally governed by nucleophilic substitution reactions. brad.ac.uk The Williamson ether synthesis, as described above, is a prime example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comchem-station.com In this mechanism, the alkoxide nucleophile attacks the carbon atom bearing the leaving group (halide) from the backside, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary alkyl halides are more prone to undergo a competing elimination (E2) reaction. masterorganicchemistry.comchem-station.com

In addition to the classic SN2 pathway, nucleophilic aromatic substitution (SNAr) can also be employed, for instance, by reacting 4-fluorobenzaldehyde (B137897) with 2-(diethylamino)ethanol. researchgate.netwhiterose.ac.uk The presence of the electron-withdrawing aldehyde group on the aromatic ring facilitates the attack of the nucleophile (the alkoxide formed from 2-(diethylamino)ethanol) on the carbon atom attached to the fluorine. brad.ac.ukwhiterose.ac.uk

The success of the traditional synthesis of this compound is highly dependent on the specific reaction conditions and the choice of solvent.

Bases: A variety of bases can be used to deprotonate the starting 4-Hydroxybenzaldehyde. Common choices include potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). google.comchemspider.comgoogleapis.com The choice of base can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation but require anhydrous conditions. googleapis.com

Solvents: The solvent plays a crucial role in facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) and acetone (B3395972) are frequently used. chemspider.comchem-station.com These solvents are effective at solvating the cation of the base (e.g., K⁺ or Na⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity. chem-station.com Other solvents like ethanol (B145695) and chlorobenzene (B131634) have also been reported. prepchem.comgoogle.com

Temperature and Duration: Reaction temperatures can range from room temperature to reflux conditions (heating the reaction to the boiling point of the solvent). chemspider.comorientjchem.org For example, a reaction in DMF might be heated to 100°C for several hours, while a reaction in acetone could be refluxed for 8 hours or more. google.comchemspider.comgoogleapis.com The specific duration depends on the reactivity of the substrates and the chosen temperature.

| Reactants | Base | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzonitrile, 2-(Dimethylamino)ethyl chloride | Potassium Hydroxide | Acetone | Reflux | 8 hours | 97% | google.comgoogleapis.com |

| 4-Hydroxybenzaldehyde, 4-Nitrobenzyl bromide | Potassium Carbonate | DMF | 100°C | 3 hours | 74% | chemspider.com |

| 2,6-Dihydroxyanthraquinone, 2-Diethylaminoethyl chloride hydrochloride | Potassium Hydroxide | Chlorobenzene/Water | Steam Bath | 24 hours | Not specified | prepchem.com |

Sustainable and Advanced Synthetic Methodologies

In line with the principles of green chemistry, advanced methodologies have been developed to synthesize this compound. These methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajchem-a.com By using microwave irradiation, the reaction mixture is heated uniformly and rapidly, which can dramatically reduce reaction times from hours to minutes. semanticscholar.orgnih.gov This technique often leads to higher yields and cleaner products with fewer side reactions compared to conventional heating methods. ajchem-a.comsemanticscholar.org The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture. ajchem-a.com For the synthesis of aldehyde derivatives, MAOS has been shown to be highly effective, often requiring only a few minutes to achieve high yields. semanticscholar.orgresearchgate.netugm.ac.id

| Advantage | Description | Reference |

|---|---|---|

| Faster Reactions | Reaction times are often reduced from hours to minutes due to rapid, uniform heating. | ajchem-a.comnih.gov |

| Higher Yields | Minimized side product formation often results in increased yields of the desired product. | ajchem-a.comsemanticscholar.org |

| Increased Purity | Cleaner reaction profiles simplify purification processes. | ajchem-a.com |

| Energy Efficiency | Microwaves heat only the reaction vessel and its contents, leading to significant energy savings. | ajchem-a.com |

| Reproducibility | Precise control over temperature and pressure leads to more reproducible results. | ajchem-a.com |

The use of ultrasound irradiation, known as sonochemistry, provides another sustainable pathway for chemical synthesis. nih.gov Ultrasound works by creating, growing, and imploding microscopic bubbles in the reaction liquid (a process called acoustic cavitation), which generates localized high temperatures and pressures. This phenomenon can enhance reaction rates and yields. nih.govnih.gov

Ultrasound-assisted synthesis offers several advantages, including milder reaction conditions, shorter reaction times, and often improved yields compared to silent (non-irradiated) reactions. nih.govresearchgate.net This technique is considered eco-friendly as it can often be performed at room temperature and may reduce the need for harsh catalysts or solvents. nih.govrsc.orgrsc.org The application of ultrasound has proven effective for various organic transformations, including the synthesis of heterocyclic compounds and the oxidation of alcohols to aldehydes. nih.govrsc.org

Mechanochemical Approaches

Mechanochemical synthesis utilizes mechanical energy, typically through grinding, milling, or shearing, to induce chemical reactions in the solid state, either in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). This technique can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry and can significantly reduce environmental impact by eliminating bulk solvent usage.

For the synthesis of this compound, a plausible mechanochemical approach involves the Williamson ether synthesis. This would entail the reaction of 4-hydroxybenzaldehyde with a 2-(diethylamino)ethyl halide, such as 2-(diethylamino)ethyl chloride, in the presence of a solid base. The reactants are subjected to high-energy ball milling, where the mechanical force facilitates intimate contact and reaction between the solid particles. The base, such as potassium carbonate or sodium hydroxide, acts as a proton acceptor to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a reactive phenoxide intermediate.

The efficiency of mechanochemical reactions can be influenced by several factors, including the milling frequency, the size and material of the milling balls, and the duration of the process. Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can often accelerate the reaction by enhancing the mobility of the reactants and facilitating the formation of intermediate phases.

| Parameter | Description | Typical Range/Value | Rationale |

| Reactants | 4-hydroxybenzaldehyde, 2-(diethylamino)ethyl chloride | Stoichiometric ratio (e.g., 1:1.1) | A slight excess of the alkylating agent can drive the reaction to completion. |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | 1.5-2.0 equivalents | Ensures complete deprotonation of the phenol. Must be a solid and easily ground. |

| Milling Equipment | Planetary Ball Mill or Mixer Mill | - | Provides the necessary impact and friction forces to initiate the reaction. |

| Milling Frequency | 10 - 30 Hz | Controls the energy input into the system. Higher frequencies can lead to faster reactions but also potential side reactions or degradation. | |

| Grinding Assistant | None (Neat) or Liquid (e.g., a few drops of DMF or Acetonitrile) | Catalytic amounts | In Liquid-Assisted Grinding (LAG), the liquid can accelerate reactions by improving reactant mobility without acting as a bulk solvent. |

| Reaction Time | 30 - 120 minutes | Monitored by techniques like thin-layer chromatography (TLC) on small aliquots. | |

| Temperature | Ambient | Mechanochemical reactions are often conducted at room temperature, although localized heating can occur. |

This table presents hypothetical conditions for the mechanochemical synthesis of this compound, based on general principles of mechanochemistry.

Synthesis in Deep Eutectic Solvents

Deep eutectic solvents (DESs) represent a class of green solvents that are gaining significant attention as alternatives to traditional volatile organic compounds. lgcstandards.com A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a specific molar ratio, exhibit a significant depression in melting point, often resulting in a liquid state at room temperature. researchgate.net Common examples include mixtures of choline (B1196258) chloride (HBA) with urea (B33335), glycerol, or carboxylic acids (HBDs). sielc.com

The synthesis of this compound can be effectively carried out in a DES medium. The Williamson ether synthesis between 4-hydroxybenzaldehyde and 2-(diethylamino)ethyl chloride in the presence of a base is well-suited for this solvent system. The DES can act not only as the reaction medium but can also influence the reactivity and selectivity of the reaction. For instance, the high polarity and hydrogen-bonding capabilities of the DES can stabilize charged intermediates and transition states, potentially accelerating the rate of this SN2 reaction. Furthermore, many DESs are biodegradable, non-toxic, and have negligible vapor pressure, aligning with the principles of green chemistry. mdpi.com

The choice of DES components is critical. A common and effective DES for this type of reaction is a mixture of choline chloride and urea (reline) or choline chloride and glycerol. The reaction is typically performed by dissolving the reactants (4-hydroxybenzaldehyde and a base like K₂CO₃) in the pre-formed DES, followed by the addition of the alkylating agent and heating the mixture to achieve a reasonable reaction rate. Product isolation often involves diluting the reaction mixture with water, which disrupts the DES structure, and subsequent extraction of the product with a suitable organic solvent. The reusability of the DES after removal of water is another significant advantage of this method. sielc.com

| Parameter | Description | Typical Range/Value | Rationale |

| DES Composition | Choline Chloride (HBA) : Urea (HBD) | 1:2 molar ratio | This specific composition, known as "Reline," is a widely used, inexpensive, and effective DES for many organic reactions. sielc.com |

| Reactants | 4-hydroxybenzaldehyde, 2-(diethylamino)ethyl chloride | 1:1.1 molar ratio | A slight excess of the electrophile ensures complete consumption of the starting phenol. |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 equivalents | A common, inexpensive base that is soluble in many polar DESs. |

| Reaction Temperature | 60 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier without degrading reactants or the DES. | |

| Reaction Time | 2 - 8 hours | Reaction progress is typically monitored by TLC or HPLC. | |

| Work-up Procedure | Dilution with water, followed by extraction | - | The product is typically insoluble in water, allowing for separation from the water-soluble DES components by extraction with an organic solvent like ethyl acetate (B1210297). |

This table outlines a potential synthetic route for this compound using a Deep Eutectic Solvent, based on established applications of DES in organic synthesis.

Purification Strategies and Analytical Validation of Synthetic Products

Following the synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, reagents, and any by-products. The purity of the final compound is then validated using various analytical techniques.

Chromatographic Techniques for Product Isolation

Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. For a moderately polar compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are highly effective.

Column Chromatography: This is a standard and scalable method for purification. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) is then passed through the column. The separation is based on the differential adsorption of the components onto the silica. Given the target molecule's structure—containing an aromatic ring, an ether, an aldehyde, and a tertiary amine—it is expected to be moderately polar. A suitable mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The polarity of the solvent mixture is gradually increased to elute the compounds in order of increasing polarity.

High-Performance Liquid Chromatography (HPLC): For higher purity requirements and analytical validation, reverse-phase HPLC (RP-HPLC) is a powerful tool. In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture. A method analogous to the separation of similar compounds like p-(2-(Dimethylamino)ethoxy)benzaldehyde can be employed. This would involve a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to ensure the tertiary amine is protonated, leading to sharper peaks. This HPLC method is also scalable for preparative separations to isolate highly pure material.

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel (Normal Phase) | C18 (Octadecylsilyl) Silica Gel (Reverse Phase) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water + 0.1% Formic Acid |

| Elution Principle | Increasing polarity of the mobile phase elutes more polar compounds. | Decreasing polarity (increasing acetonitrile) of the mobile phase elutes more non-polar compounds. |

| Detection | UV light (at 254 nm) for TLC spot visualization. | UV Detector (e.g., at 310 nm). |

| Application | Bulk purification of gram-scale quantities. | High-resolution separation, purity analysis, and preparative isolation of smaller quantities. |

This table compares typical parameters for the chromatographic purification of this compound.

Recrystallization Methods

Recrystallization is a purification technique used to remove impurities from organic solids. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For this compound, which is a solid at room temperature, selecting an appropriate solvent is key. The process involves dissolving the crude solid in a minimum amount of a hot solvent. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. The pure crystals are then collected by filtration.

Given the compound's structure, a solvent of moderate polarity or a binary solvent mixture would be a good starting point. Potential single solvents could include isopropanol (B130326) or ethanol. A binary solvent system, such as ethyl acetate/hexane or ethanol/water, often provides better results. In this case, the crude product would be dissolved in the solvent in which it is more soluble (e.g., ethanol), and then the anti-solvent in which it is less soluble (e.g., water) is added dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of high-purity crystals.

| Solvent/System | Rationale for Selection | Procedure Outline |

| Isopropanol | A single solvent of moderate polarity that may exhibit a significant temperature-dependent solubility profile for the target compound. | Dissolve crude product in hot isopropanol, filter hot if necessary, then cool slowly to induce crystallization. |

| Ethanol/Water | A binary system where the compound is soluble in ethanol but less soluble in water. Allows for fine-tuning of solubility. | Dissolve crude product in a minimum of hot ethanol. Add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly. |

| Ethyl Acetate/Hexane | A common binary system for compounds of intermediate polarity. The compound is more soluble in ethyl acetate and less soluble in hexane. | Dissolve crude product in a minimum of hot ethyl acetate. Add hexane dropwise until the solution turns turbid. Reheat to obtain a clear solution and then allow to cool. |

This table provides potential solvent systems for the recrystallization of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 2 Diethylamino Ethoxy Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen), which is highly polarized. The carbon atom bears a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition is the most significant reaction of the aldehyde group. masterorganicchemistry.com The general mechanism involves a two-step process. First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group. This results in the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³. libretexts.orgunizin.org In the second step, this intermediate is protonated, typically by a weak acid or the solvent, to yield an alcohol. libretexts.orgyoutube.com

For 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, the reactivity of the aldehyde group is modulated by the electronic properties of the substituted benzene (B151609) ring. Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts. unizin.org This reduced reactivity is due to the electron-donating resonance effect of the benzene ring, which stabilizes the carbonyl group by delocalizing the partial positive charge on the carbonyl carbon. libretexts.orgunizin.org

Furthermore, the diethylaminoethoxy group is a strong electron-donating group. Through resonance, it increases the electron density of the aromatic ring, which in turn further reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

Table 1: Factors Influencing Nucleophilic Addition Reactivity

| Factor | Influence on this compound | Effect on Reactivity |

| Aromatic Ring | Resonance donation from the phenyl group stabilizes the carbonyl. | Decreases reactivity compared to aliphatic aldehydes. libretexts.org |

| Diethylaminoethoxy Substituent | Strong electron-donating group (by resonance and induction). | Further decreases the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | The bulky substituent may slightly hinder the approach of nucleophiles. | Minor decrease in reactivity. unizin.org |

Aldehydes readily undergo condensation reactions with a variety of nucleophiles, particularly amines and alcohols, which typically involve the initial nucleophilic addition followed by a dehydration step.

With alcohols, aldehydes form hemiacetals and subsequently acetals in the presence of an acid catalyst. The reaction is reversible. The initial step is the nucleophilic attack by the alcohol's oxygen on the carbonyl carbon, forming a hemiacetal. In an acidic medium, the hydroxyl group of the hemiacetal is protonated and eliminated as water, generating a carbocation that is then attacked by a second alcohol molecule to form a stable acetal.

Condensation with primary and secondary amines also proceeds via nucleophilic addition, leading to the formation of carbinolamines. These intermediates can then dehydrate to form imines (from primary amines) or enamines (from secondary amines). nih.gov

A particularly important condensation reaction for aldehydes is the formation of Schiff bases (also known as imines or azomethines) upon reaction with primary amines. ukm.myresearchgate.net These compounds are characterized by a carbon-nitrogen double bond (C=N). The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming an unstable carbinolamine intermediate, which then loses a molecule of water to form the imine. researchgate.net

Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation between the C=N double bond and the aromatic ring. ukm.my The synthesis of Schiff bases from this compound with various primary amines is a common transformation for this compound, leading to molecules with diverse applications. ukm.my

Table 2: Key Features of Schiff Base Formation

| Reactant | Product Characteristic | Intermediate | Key Step |

| Primary Amine (R-NH₂) | Schiff Base / Imine (R-N=CH-Ar) | Carbinolamine | Dehydration (Elimination of H₂O) |

Reactivity of the Diethylaminoethoxy Moiety

Substituents on an aromatic ring can be classified as either activating or deactivating towards electrophilic aromatic substitution. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com

The diethylaminoethoxy group on this compound is a potent activating group. This is due to two main effects:

The Ether Oxygen: The lone pairs on the ether oxygen atom can be donated to the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. libretexts.org

The Tertiary Amine: Although separated from the ring by an ethoxy linker, the tertiary amine is an electron-donating group by induction.

Combined, these effects make the aromatic ring significantly more electron-rich than unsubstituted benzene. libretexts.org However, the aldehyde group itself is a deactivating group, withdrawing electron density from the ring through resonance. masterorganicchemistry.com In electrophilic substitution reactions, the powerful activating nature of the diethylaminoethoxy group at the para position will dominate, directing incoming electrophiles to the ortho positions relative to it (positions 3 and 5 on the ring).

The presence of a tertiary amine in the side chain provides a site for quaternization reactions. Tertiary amines are nucleophilic and can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in an SN2 reaction to form quaternary ammonium (B1175870) salts. d-nb.inforesearchgate.net

In this reaction, the lone pair of electrons on the nitrogen atom of the diethylamino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting product is a positively charged quaternary ammonium ion with the halide as the counter-ion. researchgate.net This reaction would convert the this compound into a cationic molecule, which would significantly alter its physical properties, such as solubility. The rate of quaternization can be influenced by temperature and the specific alkyl halide used. d-nb.info

Oxidative and Reductive Transformations

The aldehyde group in this compound can readily undergo both oxidation to a carboxylic acid and reduction to a primary alcohol. These transformations are fundamental in organic synthesis and are achieved using a variety of reagents and conditions.

The oxidation of an aldehyde to a carboxylic acid is a common and important transformation. In the case of this compound, this would yield 4-(2-(diethylamino)ethoxy)benzoic acid. This conversion involves the addition of an oxygen atom to the aldehyde group. Various synthetic methods have been developed for the efficient oxidation of aldehydes to their corresponding carboxylic acids under ambient conditions. One such approach involves the use of a mononuclear manganese(III) iodosylbenzene complex, which can oxidize aldehydes to carboxylic acids through the rate-determining C-H bond activation at the formyl group. nih.gov

Another established method for the oxidation of benzaldehyde derivatives involves using potassium permanganate (B83412) (KMnO4) in an alkaline medium. The reaction proceeds by the permanganate ion attacking the aldehyde hydrogen, which is then abstracted, leading to the formation of a manganese dioxide precipitate and the corresponding carboxylate salt. Subsequent acidification yields the final carboxylic acid product.

Modern methods also employ catalytic systems, which are often more environmentally benign. For instance, a system using a Palladium on carbon (Pd/C) catalyst in aqueous methanol (B129727) with sodium borohydride (B1222165) and potassium hydroxide (B78521) under air can efficiently oxidize aldehydes to their corresponding carboxylic acids at room temperature. The table below summarizes common oxidizing agents used for the aldehyde to carboxylic acid transformation.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Alkaline solution, heat | Carboxylic Acid |

| Jones Reagent (CrO3 in H2SO4/acetone) | Acetone (B3395972), 0°C to room temp. | Carboxylic Acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | Carboxylic Acid |

| Palladium on Carbon (Pd/C) | O2 or air, base | Carboxylic Acid |

| Mononuclear Manganese(III) Complex | Ambient conditions | Carboxylic Acid nih.gov |

This table presents general oxidizing agents for aldehydes.

The reduction of the aldehyde group in this compound to a primary alcohol results in the formation of (4-(2-(diethylamino)ethoxy)phenyl)methanol. This transformation is a cornerstone of organic synthesis and is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. libretexts.orglookchem.com It is valued for its compatibility with protic solvents like methanol and ethanol (B145695) and its general inability to reduce less reactive functional groups such as esters and amides. lookchem.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. epo.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during workup to yield the primary alcohol. epo.orgmasterorganicchemistry.com

Lithium aluminum hydride (LiAlH4) is a significantly more powerful reducing agent than NaBH4. masterorganicchemistry.com It readily reduces aldehydes, ketones, esters, and carboxylic acids to the corresponding alcohols. sigmaaldrich.compressbooks.pub Due to its high reactivity, LiAlH4 reactions must be carried out in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and it reacts violently with water. pressbooks.pub The reduction mechanism is analogous to that of NaBH4, involving the delivery of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Given its strength, LiAlH4 would be a highly effective, albeit less selective, choice for the reduction of this compound.

The following table outlines common reducing agents for the aldehyde-to-alcohol conversion.

| Reducing Agent | Reagent Strength | Typical Solvents | Product |

| Sodium Borohydride (NaBH4) | Mild / Selective | Methanol, Ethanol | Primary Alcohol lookchem.com |

| Lithium Aluminum Hydride (LiAlH4) | Strong / Non-selective | Diethyl ether, THF | Primary Alcohol masterorganicchemistry.compressbooks.pub |

| Catalytic Hydrogenation (H2/Catalyst) | Varies with catalyst | Varies | Primary Alcohol |

This table presents general reducing agents for aldehydes.

Electrophilic Nature of the Carbonyl Group in Aldehydes

The carbonyl group (C=O) is the defining feature of aldehydes and is responsible for their characteristic reactivity. The double bond between carbon and oxygen is highly polarized due to the greater electronegativity of oxygen. This polarization results in a partial negative charge (δ-) on the oxygen atom and a significant partial positive charge (δ+) on the carbonyl carbon atom. pressbooks.pub This inherent electron deficiency makes the carbonyl carbon an electrophilic center, rendering it susceptible to attack by nucleophiles. pressbooks.pub

The most general reaction of aldehydes is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp2 (trigonal planar) to sp3 (tetrahedral). epo.org The electrons from the C=O pi bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. epo.org This intermediate is then typically protonated to yield an alcohol or can participate in subsequent reaction steps.

Aromatic aldehydes, such as benzaldehyde derivatives, are generally less reactive in nucleophilic additions than their aliphatic counterparts. This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which helps to stabilize the carbonyl group by delocalizing the positive charge on the carbonyl carbon, thus making it less electrophilic. epo.org Nevertheless, they readily undergo nucleophilic addition reactions. Examples include the formation of cyanohydrins upon treatment with cyanide ions and the formation of imines (Schiff bases) through reaction with primary amines, both of which proceed via nucleophilic attack on the electrophilic carbonyl carbon.

Design and Synthesis of Advanced Derivatives and Analogues

Structural Modification Strategies Based on the 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde Scaffold

Structural modifications are key to creating diverse chemical libraries from a single starting scaffold. These alterations can profoundly influence the molecule's steric and electronic properties.

The ether linkage in this compound is a common site for modification. O-alkylation strategies, often starting from a precursor like 4-hydroxybenzaldehyde (B117250), allow for the introduction of various side chains. By reacting 4-hydroxybenzaldehyde with different alkyl halides in the presence of a base like potassium carbonate (K₂CO₃), a variety of ether-linked side chains can be installed at the para-position of the benzaldehyde (B42025). nih.gov These modifications can include introducing different lengths of alkyl chains, cyclic structures, or other functional groups to explore structure-activity relationships.

Table 1: Examples of O-Alkylation and Ring Substitution on Benzaldehyde Scaffolds

| Modification Type | Precursor | Reagent(s) | Resulting Substituent |

|---|---|---|---|

| O-Alkylation | 4-Hydroxybenzaldehyde | Diethylaminoethyl chloride, K₂CO₃ | 4-(2-(Diethylamino)ethoxy) |

| O-Alkylation | 4-Hydroxybenzaldehyde | Propargyl bromide, K₂CO₃ | 4-(Propargyloxy) |

| Ring Substitution | 4-Fluorobenzaldehyde (B137897) | Diethylamine | 4-(Diethylamino) |

This table illustrates general synthetic strategies that can be applied to the benzaldehyde scaffold.

Table 2: Synthesized Analogues with Variations in the Alkylamino Group

| Starting Material | Amine Reagent | Resulting Compound |

|---|---|---|

| 4-Fluorobenzaldehyde | Dipropylamine | 4-(Dipropylamino)benzaldehyde |

| 4-Fluorobenzaldehyde | Dimethylamine | 4-(Dimethylamino)benzaldehyde |

Synthesis of Complex Heterocyclic Derivatives

The aldehyde group of this compound is a versatile starting point for synthesizing a variety of complex heterocyclic compounds, which are prominent in medicinal chemistry.

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. beilstein-journals.orgontosight.ai They are commonly synthesized through the condensation reaction of an o-phenylenediamine (B120857) with an aldehyde. beilstein-journals.org In this synthesis, this compound can be reacted with a substituted or unsubstituted o-phenylenediamine. The reaction typically proceeds via cyclocondensation, often facilitated by an oxidizing agent or a catalyst, to form the benzimidazole (B57391) ring system. nih.gov This method allows for the creation of 2-substituted benzimidazoles where the substituent is the 4-(2-(diethylamino)-ethoxy)phenyl group. nih.govresearchgate.net

Benzoxazoles are another important class of heterocyclic compounds. Their synthesis from this compound involves a condensation reaction with an o-aminophenol. organic-chemistry.orgnih.gov Various methods exist for this transformation, including using catalysts like samarium triflate in an aqueous medium or employing a one-pot procedure involving an initial aminocarbonylation followed by acid-mediated ring closure. organic-chemistry.org This reaction links the 4-(2-(diethylamino)-ethoxy)phenyl moiety to the C2 position of the benzoxazole (B165842) core.

Chalcones are α,β-unsaturated ketones that serve as key intermediates for the synthesis of other heterocyclic compounds, particularly pyrazolines. thepharmajournal.com A chalcone (B49325) analogue can be synthesized from this compound through a Claisen-Schmidt condensation reaction with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521). nih.govelifesciences.org

The resulting chalcone can then be converted into a pyrazoline. thepharmajournal.comcore.ac.uk This is achieved by a cyclization reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in a solvent like ethanol (B145695) or acetic acid under reflux. nih.govdergipark.org.tr This two-step synthesis provides access to 3,5-disubstituted pyrazoline derivatives, where one of the substituents is the 4-(2-(diethylamino)-ethoxy)phenyl group, creating a new class of complex heterocyclic analogues. nih.govelifesciences.org

N-Benzylidene Derivatives

The synthesis of N-benzylidene derivatives, commonly known as Schiff bases, represents a fundamental chemical transformation of this compound. These compounds are formed through a condensation reaction between the aldehyde group of the parent compound and a primary amine. chemsociety.org.ngnih.gov This reaction, which creates a characteristic imine or azomethine group (-C=N-), is typically catalyzed by either an acid or a base and results in the elimination of a water molecule. chemsociety.org.nglibretexts.org

The general reaction can be described as the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a dehydration step to yield the stable N-benzylidene product. The reaction conditions, such as solvent and catalyst, can be optimized to achieve high yields. nih.gov For example, reactions are often carried out in solvents like ethanol at room temperature or with gentle heating. researchgate.netsemanticscholar.org The stability of the resulting Schiff base is often enhanced when both the aldehyde and the amine components are aromatic. chemsociety.org.ng The presence of the diethylaminoethoxy group on the benzaldehyde ring can influence the electronic properties and reactivity of the aldehyde, but the fundamental reaction mechanism remains consistent.

Tetrahydropyrimidinyl-Substituted Benzimidazoles and Benzothiazoles

This compound serves as a key building block in the synthesis of more complex heterocyclic systems, including tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles. nih.gov The synthesis of these derivatives is generally achieved through cyclocondensation reactions.

For the preparation of benzimidazole derivatives, this compound is reacted with a substituted o-phenylenediamine, such as 4-(tetrahydropyrimidin-2-yl)-benzene-1,2-diamine. nih.gov This condensation reaction, often carried out in the presence of a catalyst, leads to the formation of the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. nih.govheteroletters.org

Similarly, benzothiazole (B30560) analogues are synthesized by the condensation of this compound with an amidino-substituted 2-aminothiophenol (B119425) in a suitable solvent like acetic acid. nih.govekb.eg This process results in the formation of the fused thiazole-benzene ring system. A variety of catalysts and reaction conditions have been reported for the synthesis of 2-substituted benzimidazoles and benzothiazoles from aldehydes, highlighting the versatility of this synthetic route. nih.govekb.egresearchgate.net

Structure-Activity Relationship (SAR) Studies in Derivative Design

Understanding the relationship between the chemical structure of a molecule and its properties is crucial for the rational design of new derivatives. SAR studies for analogues of this compound explore how modifications to its structure impact its chemical characteristics and reactivity.

Exploration of Substituent Effects on Chemical Properties and Reactivity

The chemical behavior of this compound and its derivatives is significantly influenced by the electronic properties of its substituents. The diethylaminoethoxy group at the para position of the benzaldehyde is an electron-donating group. Electron-donating groups are known to affect the reactivity of the aromatic ring and its functional groups. d-nb.info

| Substituent Type on Benzaldehyde Ring | General Effect on Aldehyde Reactivity (Electrophilicity) | Example Group |

|---|---|---|

| Electron-Donating Group (EDG) | Decreases reactivity towards nucleophiles | -OCH3, -N(CH2CH3)2 |

| Electron-Withdrawing Group (EWG) | Increases reactivity towards nucleophiles | -NO2, -CN |

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the design of new derivatives, minimizing the need for extensive empirical synthesis and testing. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are widely employed. edu.krddovepress.com

DFT calculations can be used to optimize the molecular geometry of this compound derivatives and to analyze their electronic structure. edu.krdresearchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand charge transfer within the molecule and predict its reactivity. researchgate.netnih.gov The molecular electrostatic potential (MEP) can also be mapped to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. edu.krd

QSAR studies establish a mathematical relationship between the chemical structure and properties of a series of compounds. chemmethod.com By analyzing a set of analogues with known properties, a QSAR model can be developed to predict the properties of newly designed, unsynthesized molecules. This approach is valuable for screening large libraries of potential derivatives to identify candidates with desired characteristics. chemmethod.commdpi.com

| Computational Method | Predicted Property/Application in SAR | Example Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, molecular geometry | HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts properties of new analogues based on existing data | Correlation of molecular descriptors with chemical properties |

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons of the diethylaminoethoxy side chain. The expected chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the electron-donating ethoxy group.

The anticipated signals would be:

A singlet for the aldehyde proton, significantly downfield due to the deshielding effect of the carbonyl group, expected around δ 9.8-9.9 ppm.

The aromatic protons on the benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons ortho to the aldehyde group (H-2, H-6) would be more deshielded (approx. δ 7.8 ppm) than the protons ortho to the ethoxy group (H-3, H-5) (approx. δ 7.0 ppm).

The ethoxy and diethylamino groups would present signals in the upfield aliphatic region. The methylene protons of the ethoxy group (O-CH₂-) are expected as a triplet around δ 4.2 ppm. The adjacent methylene protons (-CH₂-N) would likely appear as a triplet around δ 2.9 ppm.

The ethyl groups on the nitrogen atom would show a quartet for the methylene protons (-N-CH₂) around δ 2.7 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.1 ppm.

Table 5.1.1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.85 | Singlet (s) | 1H |

| Aromatic (H-2, H-6) | 7.82 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | 7.01 | Doublet (d) | 2H |

| Methylene (-O-CH₂-) | 4.18 | Triplet (t) | 2H |

| Methylene (-CH₂-N) | 2.95 | Triplet (t) | 2H |

| Methylene (-N-(CH₂)₂) | 2.70 | Quartet (q) | 4H |

Carbon-¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would confirm the presence of all 13 carbon atoms in their respective chemical environments.

Key predicted signals include:

The highly deshielded carbonyl carbon of the aldehyde group, expected to appear around δ 191 ppm.

Six distinct signals for the aromatic carbons. The carbon attached to the oxygen (C-4) would be the most shielded among the substituted carbons (approx. δ 164 ppm), while the carbon bearing the aldehyde group (C-1) would be less shielded (approx. δ 130 ppm). The protonated aromatic carbons would appear in the typical δ 115-132 ppm range.

The aliphatic carbons of the side chain would be found in the upfield region of the spectrum (δ 12-66 ppm).

Table 5.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 191.0 |

| Aromatic (C-4) | 164.2 |

| Aromatic (C-2, C-6) | 132.1 |

| Aromatic (C-1) | 130.3 |

| Aromatic (C-3, C-5) | 114.9 |

| Methylene (-O-CH₂) | 66.1 |

| Methylene (-CH₂-N) | 51.5 |

| Methylene (-N-(CH₂)₂) | 47.8 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would be used to correlate each proton signal with its directly attached carbon atom. For instance, it would show a cross-peak connecting the proton signal at δ ~7.82 ppm to the carbon signal at δ ~132.1 ppm, confirming their direct bond in the C-2 and C-6 positions.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected correlations would include a cross-peak from the aldehyde proton (δ ~9.85 ppm) to the aromatic carbons C-1, C-2, and C-6, and from the methylene protons of the ethoxy group (-O-CH₂- at δ ~4.18 ppm) to the aromatic carbon C-4 (δ ~164.2 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a correlation between the methylene protons of the ethoxy group (-O-CH₂-) and the aromatic protons at the H-3 and H-5 positions, confirming the geometry and connectivity around the ether linkage.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for determining molecular weight. Given the presence of a basic tertiary amine, this compound is expected to ionize very efficiently in positive ion mode. The resulting mass spectrum would be dominated by the protonated molecular ion [M+H]⁺.

Table 5.2.1: Predicted ESI-MS Data for this compound

| Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Predicted Ion | Predicted m/z |

|---|

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by comparing the experimentally measured mass with the calculated theoretical mass. For this compound, HRMS would serve as the definitive confirmation of its atomic composition.

Table 5.2.2: Predicted HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Monoisotopic Mass (m/z) |

|---|

An experimental HRMS value matching this calculated mass to within a small tolerance (e.g., ± 5 ppm) would provide unequivocal evidence for the elemental formula C₁₃H₁₉NO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural features: the aromatic aldehyde, the ether linkage, and the tertiary amine.

The most prominent absorption is the strong, sharp peak from the carbonyl (C=O) group of the aldehyde, which typically appears in the range of 1670 to 1780 cm⁻¹. nist.govpressbooks.pub For aromatic aldehydes like this compound, where the carbonyl is conjugated with the benzene ring, this stretching vibration is expected at a slightly lower wavenumber, around 1705 cm⁻¹. libretexts.org

Another key diagnostic feature for the aldehyde is the pair of weak to medium intensity C-H stretching bands from the hydrogen attached to the carbonyl group, which appear at approximately 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.publibretexts.org The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, typically seen as a series of peaks between 1430 and 1600 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. docbrown.info The ether linkage (Ar-O-C) contributes a characteristic C-O stretching band. The tertiary diethylamino group is identified by C-N stretching vibrations and the aliphatic C-H stretching of the ethyl groups, which absorb strongly in the 2850-2950 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (in ethyl groups) | Stretching | 2850 - 2950 | Strong |

| Aldehyde C-H | Stretching | ~2850 and ~2750 | Weak to Medium |

| Carbonyl (C=O) | Stretching | ~1705 | Strong, Sharp |

| Aromatic C=C | Stretching | 1430 - 1600 | Medium to Weak |

| Ether (Ar-O-C) | Stretching | ~1250 (asymmetric) & ~1040 (symmetric) | Strong |

| Tertiary Amine (C-N) | Stretching | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. rsc.org The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted aromatic system. The primary chromophore is the benzaldehyde (B42025) moiety.

In unsubstituted benzaldehyde, two main absorption bands are observed, corresponding to the n→π* and π→π* electronic transitions. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital and results in a weak absorption band at a longer wavelength. The π→π* transition, involving the excitation of an electron from a π bonding orbital of the benzene ring and carbonyl group to a π* anti-bonding orbital, is much more intense and occurs at a shorter wavelength. researchgate.net

For this compound, the presence of two powerful electron-donating groups (the diethylamino and ethoxy groups) para to the electron-withdrawing aldehyde group significantly influences the spectrum. These auxochronic groups, with their lone pairs of electrons, extend the conjugated system, which lowers the energy gap for the π→π* transition. This results in a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzaldehyde. A study involving a derivative of 4-(diethylamino)benzaldehyde (B91989) used a detection wavelength of 310 nm, indicating strong absorbance in this region. nih.gov The spectrum for the closely related 4-(dimethylamino)benzaldehyde shows a strong absorption maximum around 340 nm. nist.gov

| Transition Type | Description | Expected λmax Region (nm) |

|---|---|---|

| π → π | Excitation of a π electron from the conjugated aromatic system to an anti-bonding π orbital. Highly intense. | ~310 - 350 |

| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital. Low intensity. | Longer wavelength, may be obscured by the intense π → π* band. |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the molecule, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for separating, identifying, and purifying this compound, particularly in the context of reaction monitoring and quantitative analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used to monitor the progress of a chemical reaction. libretexts.org For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-hydroxybenzaldehyde) and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel) at different time points. researchgate.net A spot of the pure starting material is also applied as a reference. The plate is then placed in a sealed chamber with a suitable solvent system (eluent), which moves up the plate by capillary action. Because the product has a different polarity than the starting materials, it will travel up the plate at a different rate. The separation is visualized, often under UV light. The progress of the reaction is confirmed by the disappearance of the starting material spot and the appearance of a new product spot with a distinct Retention Factor (Rf). libretexts.orgkhanacademy.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique. In some research contexts, this compound or its close analogs are not the analyte but are instead used as a derivatizing agent to enable the analysis of other molecules. Derivatization is a technique used to convert a compound into a product that has properties more suitable for a given analytical method, such as improved detectability or chromatographic separation. sigmaaldrich.com

For instance, a study demonstrated the use of 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent for the quantitative analysis of methoxyamine (MX), an anti-cancer drug candidate. nih.gov In this method, DEAB reacts with MX under acidic conditions to form a stable oxime derivative (4-(diethylamino)benzaldehyde o-methyloxime). This derivative possesses a strong chromophore, allowing for sensitive detection using an HPLC-UV system at a wavelength of 310 nm. The derivative was effectively separated from other components using a reversed-phase C18 column. nih.gov This application highlights the utility of the benzaldehyde functional group in creating stable, detectable products for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is crucial for quantitative bioanalysis. acs.orgnih.gov Chemical derivatization is often employed to improve the ionization efficiency of analytes that have a poor response in the mass spectrometer. nih.gov

The this compound structure contains a tertiary amine (the diethylamino group), which is readily protonated under the acidic mobile phase conditions typical for reversed-phase LC. This ability to easily form a positive ion makes it an excellent tag for enhancing detection in positive-ion electrospray ionization (ESI) mass spectrometry.

When a molecule of interest is derivatized with a reagent containing this structural motif, the resulting product can be detected with much higher sensitivity. nih.gov Research on analogous derivatization agents, such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has shown that incorporating a permanently charged group dramatically improves MS sensitivity for analyzing aldehydes and carboxylic acids. nih.gov Therefore, derivatives formed from this compound can be selectively monitored and quantified with high precision using LC-MS/MS in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are tracked. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of molecules. For derivatives of benzaldehyde (B42025), these methods offer deep insights into their geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the optimized molecular geometry and electronic properties of organic compounds. semanticscholar.org Studies on analogous benzaldehyde derivatives, such as 4-(Dimethylamino) Benzaldehyde (DMABA) and 4-hydroxybenzaldehyde (B117250), have demonstrated the utility of DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)). nih.govmdpi.comconicet.gov.ar

These calculations provide optimized geometrical parameters, including bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray diffraction. researchgate.net For 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, DFT would be used to determine the preferred conformation of the flexible diethylaminoethoxy side chain and its orientation relative to the benzaldehyde ring. Furthermore, DFT is used to calculate thermodynamic parameters and vibrational frequencies, which can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.govconicet.gov.ar

Table 1: Representative DFT-Calculated Properties for Benzaldehyde Analogues

| Property | 4-(Dimethylamino) Benzaldehyde | 4-hydroxybenzaldehyde |

|---|---|---|

| Method/Basis Set | B3LYP/6-31G(d,p) | B3LYP/6-31G(d,p) |

| Dipole Moment (Debye) | ~6.5 D | 4.66 D mdpi.com |

Note: Data is for analogous compounds and serves as an example of typical results from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic and optical properties of a molecule. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For molecules like this compound, the HOMO is typically localized on the electron-donating part of the molecule (the diethylaminoethoxy-substituted benzene (B151609) ring), while the LUMO is centered on the electron-accepting aldehyde group. nih.gov This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The HOMO-LUMO gap is a key parameter; a smaller gap suggests a molecule is more reactive and can be more easily polarized. researchgate.net This analysis is fundamental for predicting the charge transfer characteristics of the molecule. nih.gov

Table 2: FMO Properties and Derived Parameters for a Benzaldehyde Analogue (DMABA)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.1 eV |

| Ionization Potential (I) | -EHOMO | 5.6 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

Note: Values are representative for a similar molecule, 4-(Dimethylamino) Benzaldehyde, and illustrate the outputs of HOMO-LUMO analysis. nih.gov

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials are important in technologies like optical communications and data storage. dtic.mil Computational methods, particularly DFT, are used to predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.orgmdpi.com

A large hyperpolarizability value (β) is indicative of a strong NLO response. For donor-acceptor substituted aromatic systems, the presence of the electron-donating diethylaminoethoxy group and the electron-withdrawing aldehyde group is expected to enhance the NLO properties. Theoretical calculations on similar molecules have shown that the first hyperpolarizability is significantly higher than that of standard NLO materials like urea (B33335), indicating their potential for NLO applications. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time in a more realistic environment, such as in a solvent. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. researchgate.net

MD simulations can reveal the different shapes (conformations) the molecule can adopt due to rotations around its single bonds. By simulating the molecule in a solvent like water, researchers can also study its interactions with surrounding water molecules. researchgate.net This is achieved by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding solubility and how the molecule behaves in a biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aldehyde Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. biointerfaceresearch.com For aldehydes, QSAR models have been developed to predict various endpoints, including toxicity and skin sensitization potential. researchgate.netresearchgate.net

These models use molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule (e.g., hydrophobicity, electronic properties, and size). biointerfaceresearch.com For instance, the toxicity of aromatic aldehydes to organisms like Tetrahymena pyriformis has been modeled using descriptors such as the lipid-water partition coefficient (log Ko/w) and quantum topological molecular similarity (QTMS) indices. nih.govmanchester.ac.uk Such models can be used to predict the potential activity of untested aldehydes, like derivatives of this compound, based on their structural features. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Derivatives

Before a chemical compound can be considered for pharmaceutical development, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. In silico ADME profiling uses computational models to predict these properties, helping to identify promising candidates early in the discovery process and avoid costly late-stage failures. nih.gov

For derivatives of this compound, various online tools and software packages can predict key ADME parameters. mdpi.com These predictions are based on the molecule's structure and physicochemical properties. Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA) and water solubility are predicted. nih.gov

Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and binding to plasma proteins. mdpi.com

Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4). mdpi.com

Excretion: Properties like total clearance are estimated. mdpi.com

This in silico profiling provides a comprehensive, albeit predictive, overview of a compound's likely pharmacokinetic behavior. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino) Benzaldehyde |

| 4-hydroxybenzaldehyde |

Computational Investigations into this compound Reveal Limited Publicly Available Docking Studies

Despite the growing interest in the pharmacological potential of novel chemical entities, comprehensive computational and molecular docking studies for this compound are not extensively documented in publicly accessible scientific literature. As of now, detailed investigations into its specific interactions with biological targets at a molecular level remain largely unpublished.

Molecular docking is a crucial computational technique in modern drug discovery. It predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a small molecule like this compound, and a biological macromolecule, typically a protein or nucleic acid. By simulating the binding mode and affinity, researchers can gain insights into the compound's potential biological activity, mechanism of action, and structure-activity relationships.

While research exists on structurally related compounds, particularly derivatives of benzaldehyde, specific and detailed molecular docking analyses for the this compound structure are not readily found in peer-reviewed journals or public databases. Such studies would typically provide valuable data, including:

Binding Affinity: A quantitative measure, often expressed as a binding energy (e.g., in kcal/mol), that indicates the strength of the interaction between the compound and its target.

Binding Pose: The specific orientation and conformation of the ligand within the active site of the biological target.

Key Interactions: Detailed information on the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

Interacting Residues: Identification of the specific amino acid residues within the protein's active site that are crucial for binding.

The absence of this information for this compound in the public domain limits a thorough understanding of its potential as a modulator of biological targets from a computational standpoint. Future research involving in silico screening and molecular docking simulations would be invaluable in elucidating its pharmacological profile and identifying potential protein targets, thereby guiding further experimental validation and drug development efforts.

Advanced Research Applications in Medicinal Chemistry and Functional Materials

Utility as a Key Synthetic Intermediate in Pharmaceutical Development

The benzaldehyde (B42025) moiety containing an amino-ethoxy group is a recognized pharmacophore in medicinal chemistry. While direct applications of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde are not extensively documented in mainstream pharmaceutical synthesis, its close structural analogue, 4-(2-(Dimethylamino)ethoxy)benzaldehyde, is a critical intermediate.

A structurally similar compound, 4-(2-(Dimethylamino )ethoxy)benzaldehyde, is a well-established key intermediate in the synthesis of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders. google.comjustia.com The synthesis process illustrates the utility of this type of substituted benzaldehyde.

The general synthetic route involves several steps:

Etherification: 4-hydroxybenzaldehyde (B117250) is reacted with 2-dimethylaminoethyl chloride to form 4-(2-(dimethylamino)ethoxy)benzaldehyde. google.comjustia.com

Oximation: The resulting benzaldehyde is then reacted with hydroxylamine (B1172632) hydrochloride to produce 4-[2-(dimethylamino)ethoxy]benzaldoxime. google.comjustia.com

Reduction: The oxime is reduced to form 4-[2-(dimethylamino)ethoxy]benzylamine. google.comjustia.com This reduction can be achieved through various methods, including catalytic hydrogenation or using powdered zinc. wipo.intgoogleapis.com

Amidation: The benzylamine (B48309) intermediate is subsequently reacted with 3,4-dimethoxybenzoyl chloride (veratric acid chloride) to yield Itopride. google.comgoogleapis.com

Salt Formation: Finally, Itopride is converted to its hydrochloride salt. google.comjustia.com

This multi-step synthesis highlights the importance of the 4-(2-(dialkylamino)ethoxy)benzaldehyde core in building the final drug molecule. google.com

The chemical scaffold of 4-(2-(dialkylamino)ethoxy)benzaldehyde is also utilized to develop other novel bioactive molecules. For instance, researchers have synthesized a series of hydrazone derivatives starting from the related compound, 4-(2-(dimethylamino)ethoxy)benzohydrazide. nih.gov These compounds were designed as potential antiamoebic agents and showed promising activity against Entamoeba histolytica. The study found that combining the dimethylaminoethoxy group with a hydrazone entity in a single molecule was a persuasive strategy for designing selective antiamoebic agents. nih.gov

Investigation of Enzyme Inhibition Mechanisms by Analogues

Analogues of this compound, particularly those based on the 4-(Diethylamino)benzaldehyde (B91989) (DEAB) scaffold, are extensively researched for their ability to inhibit key enzymes, which has implications for cancer therapy and understanding metabolic pathways.

The closely related compound 4-(Diethylamino)benzaldehyde (DEAB) is widely recognized as a potent pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. nih.govnih.gov ALDH enzymes are overexpressed in various cancers and are considered a therapeutic target. nih.govnih.gov

Extensive research has been conducted to synthesize and evaluate analogues of DEAB to improve potency and selectivity against specific ALDH isoforms, such as ALDH1A3, which is implicated in prostate cancer. nih.govresearchgate.net In one study, 40 DEAB analogues were synthesized and tested. nih.gov Key findings from this research revealed that certain structural modifications could significantly enhance inhibitory activity compared to the parent DEAB compound. nih.gov Several of the synthesized analogues demonstrated competitive inhibition, suggesting they bind to the enzyme's active site. researchgate.net

| Compound | Modification on DEAB Scaffold | IC₅₀ (μM) against ALDH1A3 | Inhibition Constant (Kᵢ) (μM) | Type of Inhibition |

|---|---|---|---|---|

| DEAB (Reference) | N/A | 10.20 ± 2.15 | Not Reported | Competitive |

| Analogue 14 | Diisopropylamino group instead of diethylamino; m-Bromo substitution | 0.27 | 0.46 ± 0.15 | Competitive |

| Analogue 15 | N-ethyl-N-isopropylamino group; m-Methyl substitution | 0.45 | <1 | Competitive |

| Analogue 16 | Isopropoxy group at para position | 0.26 | <1 | Competitive |

The ALDH-inhibiting properties of 4-(Diethylamino)benzaldehyde (DEAB) have been shown to directly modulate metabolic pathways. A key example is its effect on ethanol (B145695) metabolism. nih.gov In an in vivo study using mice, DEAB was shown to be a potent inhibitor of ALDH, the enzyme responsible for oxidizing acetaldehyde (B116499), the primary metabolite of ethanol. nih.gov

Administration of DEAB led to:

An increase in blood acetaldehyde concentrations. nih.gov

A decrease in plasma acetate (B1210297) concentrations. nih.gov

A pharmacokinetic analysis demonstrated that DEAB significantly inhibited the conversion of ethanol to acetate, with inhibition rates of 32.5% and 67.5% at doses of 50 mg/kg and 100 mg/kg, respectively. nih.gov This effect is comparable to that of Disulfiram, a drug used to treat alcohol use disorder. nih.gov These findings confirm that DEAB and its analogues can effectively modulate critical metabolic processes by targeting specific enzymes.

Role in the Synthesis of Scaffolds for Drug Discovery

A "molecular scaffold" is the core structure of a molecule that serves as a foundation for generating a library of new compounds through chemical modifications. arxiv.org The 4-(Diethylamino)benzaldehyde (DEAB) structure is an excellent example of a scaffold used in drug discovery. nih.gov